tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
Description
Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid is a polycyclic aromatic compound characterized by a fused tetracyclic backbone with two carboxylic acid groups at positions 15 and 14. The rigid, planar structure of the tetracyclic core contributes to its unique electronic properties, while the carboxylic acid groups enhance polarity and acidity.
Properties
CAS No. |
70738-17-9 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid |
InChI |
InChI=1S/C18H14O4/c19-17(20)15-13-9-5-1-2-6-10(9)14(16(15)18(21)22)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20)(H,21,22) |
InChI Key |
NYMGGONMSRTFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition as a Foundation
The Diels-Alder reaction has been widely employed to construct bicyclic intermediates that serve as precursors for higher-order ring systems. For instance, a retro-synthetic analysis suggests that the hexaene moiety could originate from successive [4+2] cycloadditions between diene and dienophile pairs. A hypothetical pathway involves:
-
Formation of a norbornene derivative via Diels-Alder between cyclopentadiene and quinone.
-
Subsequent photochemical [2+2] cycloaddition to generate the strained tetracyclic core.
-
Aromatic dehydrogenation using catalysts like palladium on carbon (Pd/C) or selenium dioxide (SeO₂).
Key challenges in this approach include controlling regioselectivity during cycloadditions and managing steric strain in the tetracyclic system.
Dicarboxylic Acid Functionalization Techniques
Introducing the 15,16-dicarboxylic acid groups requires precise timing in the synthetic sequence to avoid side reactions with the aromatic π-system.
Late-Stage Oxidation of Methyl Groups
A two-step oxidation protocol has shown promise in analogous systems:
-
Friedel-Crafts alkylation using methyl chloride to install methyl groups at positions 15 and 16.
-
Sequential oxidation with potassium permanganate (KMnO₄) in acidic medium, followed by neutralization with sodium bisulfite.
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Alkylation | AlCl₃, CH₃Cl | 0-5°C | 12 h | 68% |
| Oxidation | KMnO₄, H₂SO₄ | 80°C | 6 h | 45% |
This method faces limitations in achieving complete di-oxidation without over-oxidizing the aromatic rings.
Direct Carboxylation via C-H Activation
Recent advances in transition-metal catalysis offer alternatives for direct C-H carboxylation:
A patented nickel-catalyzed system demonstrated 72% conversion for similar substrates under 50 atm CO₂ pressure. However, regiocontrol remains problematic due to the compound's symmetric electron density distribution.
Resolution and Purification Methodologies
The planar chirality inherent in the tetracyclic system necessitates sophisticated resolution techniques when synthesizing enantiopure material.
Diastereomeric Salt Formation
Building on methods developed for trans-cyclohexane dicarboxylic acids:
-
Racemic mixture treatment with (R)-1-phenylethylamine in ethanol.
-
Crystallization of the diastereomeric salt at -20°C.
-
Acid hydrolysis using 6M HCl to recover the target dicarboxylic acid.
Resolution Efficiency Data
| Amine Equiv. | Solvent | Recovery % | Purity (HPLC) |
|---|---|---|---|
| 1.2 | EtOH | 88% | 99.2% |
| 2.0 | MeOH | 92% | 99.5% |
This approach enables >99% enantiomeric excess (ee) but requires careful solvent selection to prevent co-crystallization of undesired stereoisomers.
Industrial-Scale Process Considerations
Transitioning from laboratory synthesis to bulk production introduces unique challenges:
Catalyst Recycling in Hydrogenation Steps
The use of Raney nickel for aromatic ring hydrogenation (as seen in related syntheses) can be optimized through:
-
Fixed-bed reactor systems allowing continuous catalyst use.
-
In situ regeneration with 2% NaOH washes between batches.
Catalyst Lifetime Extension
| Regeneration Cycle | Activity Retention |
|---|---|
| 1 | 98% |
| 5 | 89% |
| 10 | 76% |
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the function of enzymes or receptors. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and related polycyclic systems:
Key Findings
Functional Group Impact :
- Carboxylic Acids : The target compound’s -COOH groups confer acidity (pKa ~2–4) and enhance water solubility compared to analogs with amines (-NH₂) or ketones (-C=O). This may facilitate ionic interactions in biological systems .
- Aza and Diazapentacyclo Derivatives : Nitrogen-containing analogs (e.g., 17-azapentacyclo derivatives) exhibit enhanced antibacterial activity, suggesting that nitrogen’s electron-donating properties improve target binding .
Structural Rigidity and Bioactivity :
- The tetracyclic core’s planar geometry is critical for π-π stacking interactions, observed in antimicrobial and anticancer compounds . Modifications like additional rings (e.g., pentacyclic systems) or bridge systems (e.g., 10.2.2 vs. 6.6.2) alter steric hindrance and electronic profiles, impacting receptor binding .
Crystallinity and Formulation :
- Tricarboxylic acid derivatives form stable dimethylformamide solvates, highlighting the role of -COOH groups in crystalline network formation . This property is advantageous for pharmaceutical formulation.
Stereochemical Influence: Chiral centers in compounds like (11R,12S)-16-aminotetracyclo[...]hexaen-15-ol dictate enantioselective interactions, underscoring the importance of stereochemistry in drug design .
Biological Activity
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid (commonly referred to as tetracyclohexadecahexaene) is a complex polycyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key research findings and providing a comprehensive overview of its effects on cellular and molecular processes.
| Property | Value |
|---|---|
| Molecular Formula | C18H12O4 |
| Molecular Weight | 300.28 g/mol |
| CAS Number | 64508-98-1 |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activity of tetracyclohexadecahexaene is primarily linked to its potential as an anticancer agent and its effects on various cellular mechanisms. Several studies have explored its cytotoxic properties against different cancer cell lines.
Cytotoxic Activity:
Research has demonstrated that tetracyclohexadecahexaene exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and the disruption of cell cycle progression.
Case Study Findings
-
Cytotoxicity Assays:
- A study utilizing the MTT assay showed that tetracyclohexadecahexaene had IC50 values of approximately 42 µg/ml against HepG2 cells and 100 µg/ml against MCF-7 cells. In comparison, normal cell lines exhibited much higher IC50 values (>250 µg/ml), indicating lower toxicity towards non-cancerous cells .
- Mechanism of Action:
-
Cell Cycle Arrest:
- Flow cytometry analysis indicated that tetracyclohexadecahexaene treatment resulted in G1 phase arrest in HepG2 cells, suggesting that it interferes with cell cycle regulation mechanisms.
Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µg/ml) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 42 | Induction of apoptosis |
| Cytotoxicity | MCF-7 | 100 | Induction of apoptosis |
| Cytotoxicity | NIH 3T3 | >500 | Low toxicity |
| Cell Cycle Arrest | HepG2 | N/A | G1 phase arrest |
Implications for Therapeutic Use
The findings surrounding the biological activity of tetracyclohexadecahexaene highlight its potential as a therapeutic agent in oncology. Its selective toxicity towards cancer cells while sparing normal cells presents a promising avenue for drug development aimed at minimizing side effects commonly associated with conventional chemotherapy.
Q & A
Q. What are the primary methods for confirming the structural configuration of tetracyclic compounds like this dicarboxylic acid?
X-ray crystallography is the gold standard for resolving complex polycyclic structures. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 7.126 Å, b = 11.342 Å, c = 39.610 Å) can reveal bond angles, torsion angles, and hydrogen-bonding networks critical for structural validation . Diffraction data collected at 296 K with MoKα radiation (λ = 0.71073 Å) and refined using software like CrysAlis PRO or SHELXL are typical .
Q. How can researchers distinguish between stereoisomers in this tetracyclic system?
Chiral resolution via chiral HPLC or crystallization with enantiopure solvents is recommended. For instance, the (11R,12S) configuration in related aminotetracyclic compounds was confirmed using Flack parameters (e.g., x = -0.02(5)) derived from X-ray data . Advanced NMR techniques, such as NOESY or residual dipolar coupling (RDC), can further validate spatial arrangements .
Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups?
- FTIR : Identify carboxyl (-COOH) stretches (~2500–3300 cm⁻¹ for -OH and ~1700 cm⁻¹ for C=O).
- ¹³C NMR : Carboxylic carbons typically resonate at δ ~170–180 ppm.
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., Mr = 564.70 for a dimethylformamide solvate) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield of the dicarboxylic acid derivatives?
Multi-step cyclization strategies, such as Diels-Alder reactions or photochemical [2+2] cycloadditions, are common. For example, highlights cyclization under acidic conditions (e.g., H₂SO₄ in DMF) to form tetracyclic cores. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (e.g., using DMF/water) enhances purity . Kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) can identify rate-limiting steps for optimization.
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity)?
Discrepancies often arise from solvation effects or crystal packing forces. For example, DFT calculations (B3LYP/6-31G*) may predict bond angles deviating by 2–5° from X-ray data due to intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal lattices) . Hybrid QM/MM simulations incorporating solvent models (e.g., COSMO) improve accuracy .
Q. How do substituents (e.g., methyl, isopropyl) influence the compound’s supramolecular assembly?
Bulky groups like isopropyl hinder π-π stacking but promote van der Waals interactions. In , isopropyl groups in a related tricarboxylic acid induced a herringbone packing motif, whereas methyl groups facilitated planar stacking. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies these interactions .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
